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molecular formula C13H9FN2O B8697286 2-Fluoro-4-(pyridin-2-ylmethoxy)benzonitrile

2-Fluoro-4-(pyridin-2-ylmethoxy)benzonitrile

Cat. No. B8697286
M. Wt: 228.22 g/mol
InChI Key: CKRDNXCQOYHVQL-UHFFFAOYSA-N
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Patent
US07566781B2

Procedure details

2-Fluoro-4-hydroxybenzonitrile (1.0 g) and 2-chloromethylpyridine hydrochloride (1.2 g) were processed in the same manner as in Production Example 1-1 to obtain the entitled compound (1.2 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].Cl.Cl[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1>>[F:1][C:2]1[CH:9]=[C:8]([O:10][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)O
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
Cl.ClCC1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C=CC(=C1)OCC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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